![molecular formula C12H13NO B2992285 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 89169-57-3](/img/structure/B2992285.png)

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

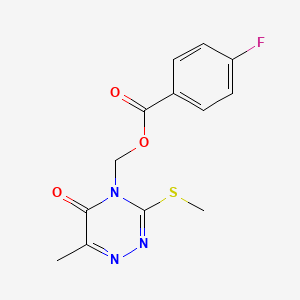

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is stored at room temperature and is available in powder form .

Synthesis Analysis

A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which could potentially include this compound . This procedure is based on a Fischer indolisation–indole N-alkylation sequence . It is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation processes are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The melting point is 126-127 degrees Celsius .科学的研究の応用

Synthesis and Autoxidation

A study described the synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives through modified Fischer indole synthesis. This research revealed autoxidation processes leading to the formation of oxidized products including 10-hydroperoxy-1-methoxyindolizino[1,2-b]indole, suggesting potential avenues for further chemical investigations and applications in synthetic organic chemistry (Bhattacharya et al., 2001).

Oxidation and Epoxidation

Another study explored the oxidation of N-tosyl-7-methoxy-1,3a,4,8b-tetrahydrocyclopenta[b]indole with potassium permanganate, leading to unexpected epoxidation products. This finding is significant for synthetic chemists interested in novel oxidative transformations of indolic compounds (Gataullin & Suponitsky, 2009).

Medicinal Chemistry and Pharmacology

A range of studies have focused on the pharmacological potentials of indole derivatives. For instance, derivatives of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole were designed as heterocyclic analogues of combretastatin A4, showing potential as antivascular agents for cancer therapy. This highlights the relevance of methoxy-substituted cyclopenta[b]indoles in the development of new therapeutic agents (Ty et al., 2008).

Melatonin Receptor Studies

The structure-activity relationships of tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles, and hexahydrocyclohept[b]indoles as melatonin analogues were investigated. These studies provide insight into the binding affinity and agonist/antagonist potency of these compounds on the melatonin receptor, important for the design of novel sleep aids or treatments for circadian rhythm disorders (Davies et al., 1998).

Antiviral Research

An isolated compound, Harmaline, from an ethnomedicinal herb showed potent anti-HSV-1 activity. This compound did not interfere with viral entry but affected the recruitment of specific proteins to the viral genome, highlighting the potential of indole derivatives in developing non-nucleotide antiherpetic agents with novel mechanisms of action (Bag et al., 2014).

Safety and Hazards

The safety information for 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole includes several precautionary statements. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment is recommended . It should be kept away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONJGUSMTAVGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992212.png)

![N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide](/img/structure/B2992213.png)

![Ethyl 3-[[5-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-cyanoprop-2-enoate](/img/structure/B2992215.png)

![3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2992219.png)

![ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992221.png)